molecular formula C23H23NO5 B11150663 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one

Cat. No.: B11150663
M. Wt: 393.4 g/mol
InChI Key: RLKVDKHRNABDLN-UHFFFAOYSA-N
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Description

This compound features a polycyclic framework combining a 2,3-dihydro-1,4-benzodioxin moiety fused with a chromeno-oxazinone core. The benzodioxin ring (C₈H₈O₂) contributes electron-rich aromaticity, while the chromeno[6,7-e][1,3]oxazin-8-one system introduces rigidity and a ketone group at position 6. Substituents include a methyl group at position 10 and a propyl chain at position 6, which influence steric and electronic properties.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one

InChI

InChI=1S/C23H23NO5/c1-3-4-15-10-21(25)29-23-14(2)22-16(9-18(15)23)12-24(13-28-22)17-5-6-19-20(11-17)27-8-7-26-19/h5-6,9-11H,3-4,7-8,12-13H2,1-2H3

InChI Key

RLKVDKHRNABDLN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=C3CN(COC3=C2C)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxin ring, followed by the construction of the chromeno and oxazin rings. Common reagents used in these reactions include benzyl halides, lithium hydride, and N,N-dimethylformamide (DMF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like DMF or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted benzodioxin derivatives .

Scientific Research Applications

Enzyme Inhibition Studies

Research has demonstrated that derivatives of benzodioxane compounds exhibit significant enzyme inhibitory properties. For instance, studies have focused on the synthesis of sulfonamides containing benzodioxane moieties and their effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) respectively. The compound's structural features suggest potential for similar enzyme inhibition studies .

Anticonvulsant Activity

The compound's structural analogs have been investigated for their anticonvulsant properties. In preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, certain derivatives have shown promising results. The pharmacological data indicate a broad spectrum of activity across various seizure models, suggesting that compounds related to this structure could be developed as anticonvulsant agents .

Neuroprotective Effects

The benzodioxane structure is associated with neuroprotective effects. Compounds that share this framework have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one may also exhibit similar protective properties against neurodegenerative diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of compounds with similar structural characteristics. The presence of multiple functional groups allows for interactions with various biological targets involved in cancer progression. Preliminary results indicate that such compounds may inhibit tumor growth and induce apoptosis in cancer cell lines .

Photochemical Properties

The compound's unique chromeno structure may lend itself to applications in material science, particularly in photochemistry. Compounds with similar frameworks have been evaluated for their photostability and solvatochromic properties. Understanding these characteristics can lead to advancements in the development of dyes or photonic materials that are stable under various environmental conditions .

Case Studies

Study Focus Findings
Study on enzyme inhibitors Synthesis of sulfonamides with benzodioxaneIdentified potential for T2DM and AD treatment
Anticonvulsant activity assessment Preclinical seizure modelsBroad spectrum efficacy noted
Neuroprotective effects Oxidative stress mitigationSuggests potential for neurodegenerative disease applications
Photochemical evaluation Stability and solvatochromic propertiesPromising results for material applications

Mechanism of Action

The mechanism of action of 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt biofilm formation . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

(2R,3S,8S,14S)-2-(3,4-Dihydroxyphenyl)-8-(4-hydroxyphenyl)-3,4-dihydro-2H,14H-8,14-methanochromeno[7,8-d][1,3]benzodioxocin-3,5-diol ()

  • Core Structure: Chromeno[7,8-d][1,3]benzodioxocin with a methano bridge.
  • Substituents : Multiple hydroxyl groups on phenyl rings (3,4-dihydroxyphenyl and 4-hydroxyphenyl).
  • Key Differences: Enhanced polarity due to hydroxyl groups, improving aqueous solubility.
  • Potential Applications: Antioxidant or anti-inflammatory activity due to phenolic groups .

9-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one ()

  • Core Structure: Pyrano[2,3-f][1,3]benzoxazin-2-one fused with benzodioxin.
  • Substituents : Phenyl group at position 3.
  • Key Differences: Pyrano ring replaces the chromeno system, altering π-π stacking interactions. Phenyl substituent increases lipophilicity compared to the target compound’s propyl group.
  • Potential Applications: Intermediate in organic synthesis or as a scaffold for kinase inhibitors .

Tabulated Comparison

Property Target Compound Compound Compound
Core Structure Chromeno[6,7-e][1,3]oxazin-8-one + benzodioxin Chromeno[7,8-d][1,3]benzodioxocin + methano bridge Pyrano[2,3-f][1,3]benzoxazin-2-one + benzodioxin
Substituents 10-methyl, 6-propyl 3,4-dihydroxyphenyl, 4-hydroxyphenyl 4-phenyl
Molecular Weight (est.) ~450 g/mol ~600 g/mol ~450 g/mol
Polarity Moderate (propyl enhances lipophilicity) High (hydroxyl groups) Moderate (phenyl increases lipophilicity)
Potential Bioactivity Underexplored; possible CNS or enzyme modulation Antioxidant/pharmaceutical candidate Synthetic intermediate or kinase inhibitor scaffold

Research Findings and Implications

Substituent Effects :

  • The target compound’s propyl group may enhance membrane permeability compared to the phenyl group in ’s compound, but reduce solubility relative to ’s hydroxylated analogue.
  • ’s hydroxylated derivatives suggest utility in redox-related pathways, whereas the target compound’s lack of polar groups may limit such applications.

Synthetic Accessibility: ’s compound, with a pyrano-benzoxazinone core, may offer simpler synthetic routes than the target’s chromeno-oxazinone system, which requires precise fusion of multiple rings.

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes a benzodioxin moiety and a chromeno[6,7-e][1,3]oxazine core. Its molecular formula is C17H19NO4C_{17}H_{19}NO_4, with a molecular weight of approximately 301.34 g/mol. The presence of multiple functional groups contributes to its potential biological activities.

Antioxidant Activity

Research indicates that derivatives of benzodioxin compounds exhibit significant antioxidant properties. These activities are crucial for protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the presence of hydroxyl groups in the structure that can scavenge free radicals.

Enzyme Inhibition

Studies have shown that compounds similar to 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-10-methyl-6-propyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one can inhibit key enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) : Inhibition of AChE is significant for treating Alzheimer's disease as it increases acetylcholine levels in the brain.
  • α-glucosidase : This enzyme is targeted for managing Type 2 Diabetes Mellitus (T2DM) by slowing carbohydrate absorption.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic processes.

Anticancer Properties

Research has indicated that certain derivatives exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The specific pathways involved include modulation of cell cycle regulators and apoptosis-related proteins.

Case Study 1: Antioxidant and Antimicrobial Activity

In a study evaluating the biological activity of related benzodioxin derivatives, it was found that compounds exhibited significant antioxidant activity with IC50 values ranging from 20 to 50 µg/mL. Additionally, they showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL.

Case Study 2: Enzyme Inhibition

A series of synthesized compounds based on the benzodioxin structure were tested for AChE inhibition. Results showed that some derivatives had IC50 values as low as 0.5 µM for AChE inhibition, indicating strong potential for treating neurodegenerative diseases.

Data Table: Summary of Biological Activities

Biological ActivityCompound TypeIC50/MIC ValuesReference
AntioxidantBenzodioxin Derivatives20 - 50 µg/mL
AChE InhibitionBenzodioxin Derivatives0.5 µM
α-glucosidase InhibitionSulfonamide Derivatives<100 µg/mL
AntimicrobialBenzodioxin Derivatives<100 µg/mL
AnticancerChromeno[6,7-e][1,3]oxazine DerivativesVaries (substantial)

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